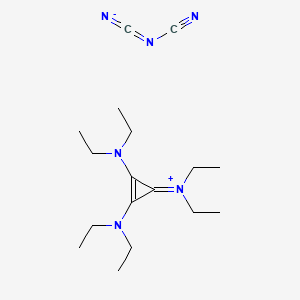
2-Methyl-4-(trifluoromethylthio)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethylthio)anisole is an organic compound with the molecular formula C9H9F3OS. This compound is characterized by the presence of a trifluoromethylthio group attached to an anisole structure, which includes a methoxy group and a methyl group. The trifluoromethylthio group imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethylthio)anisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method is the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(trifluoromethylthio)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trifluoromethylthio group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur-containing compounds.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(trifluoromethylthio)anisole is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.
Industry: Employed in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(trifluoromethylthio)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)aniline: Another aromatic amine with similar applications.
2-(Trifluoromethyl)anisole: An anisole derivative with a trifluoromethyl group, used in organic synthesis.
Uniqueness
2-Methyl-4-(trifluoromethylthio)anisole is unique due to the presence of both a trifluoromethylthio group and an anisole structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications that require these characteristics.
Propriétés
IUPAC Name |
1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDBEOPVALMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)





![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)




